4-(trans-4-Propylcyclohexyl)phenol

Catalog No.
S1941786
CAS No.
81936-33-6
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trans-4-Propylcyclohexyl)phenol

CAS Number

81936-33-6

Product Name

4-(trans-4-Propylcyclohexyl)phenol

IUPAC Name

4-(4-propylcyclohexyl)phenol

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O
  • Potential Endocrine Disruptor Research

    The presence of a phenolic group suggests 4-(trans-4-Propylcyclohexyl)phenol might have endocrine disrupting properties. Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal system. Many phenols have been found to exhibit EDC activity . Research in this field might explore if 4-(trans-4-Propylcyclohexyl)phenol disrupts specific hormonal pathways.

  • Material Science Research

    The hydrophobic cyclohexyl ring and the hydrophilic phenolic hydroxyl group in the molecule suggest potential amphiphilic properties. Amphiphilic molecules have both water-loving and water-hating regions, making them useful in various material science applications such as surfactants, emulsifiers, or components in self-assembling materials . Research might explore 4-(trans-4-Propylcyclohexyl)phenol's potential use in these areas.

4-(trans-4-Propylcyclohexyl)phenol is an organic compound with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol. It features a phenolic structure with a propylcyclohexyl group attached at the para position. This compound is characterized by its unique arrangement, which influences its physical and chemical properties, making it valuable in various applications, particularly in the field of liquid crystals and polymer chemistry .

There is no current information available on the mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol in scientific literature [, , ].

, including:

  • Hydrogenation: 4-(trans-4-Propylcyclohexyl)phenol can be selectively hydrogenated to yield 4-(4-propylcyclohexyl)cyclohexanone. This reaction is typically catalyzed by palladium on carbon treated with sodium salt, highlighting its potential in synthetic organic chemistry .
  • Polymerization: It can participate in polymerization reactions, forming copolymers that exhibit specific thermal and mechanical properties. For instance, its incorporation into polystyrene derivatives can significantly alter the glass transition temperature depending on the structure of the alkyl side groups .

Several methods have been developed for synthesizing 4-(trans-4-Propylcyclohexyl)phenol:

  • Direct Alkylation: This method involves the alkylation of phenol with trans-4-propylcyclohexanol under acidic conditions.
  • Selective Hydrogenation: As mentioned earlier, this process involves hydrogenating substituted phenols to obtain the desired compound.
  • Polymerization Techniques: The compound can also be synthesized as part of larger polymer chains through free radical polymerization techniques, which allow for the incorporation of various functional groups .

4-(trans-4-Propylcyclohexyl)phenol finds applications in:

  • Liquid Crystals: It is used in the formulation of liquid crystal displays due to its ability to stabilize liquid crystal phases.
  • Polymer Chemistry: The compound enhances the properties of polymers, making them suitable for various industrial applications.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules .

Interaction studies involving 4-(trans-4-Propylcyclohexyl)phenol focus on its behavior when mixed with other compounds or materials. These studies are crucial for understanding its compatibility and performance in applications such as liquid crystal displays and polymer formulations. The interactions may influence thermal stability and optical properties, which are critical for device performance .

Several compounds share structural similarities with 4-(trans-4-Propylcyclohexyl)phenol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
4-(trans-4-Ethylcyclohexyl)phenolEthyl group instead of propylExhibits different thermal properties
4-(trans-4-Isopropylcyclohexyl)phenolIsopropyl groupPotentially different solubility characteristics
4-(trans-4-Methylcyclohexyl)phenolMethyl groupSmaller size may affect packing density

These compounds differ primarily in their alkyl substituents, which influence their physical properties such as boiling point, melting point, and solubility. The unique arrangement of the propyl group in 4-(trans-4-Propylcyclohexyl)phenol contributes to its specific applications in liquid crystal technology and polymer science .

Nucleophilic Substitution Routes for Phenolic Derivatives

The synthesis of 4-(trans-4-propylcyclohexyl)phenol and its derivatives through nucleophilic substitution pathways represents a fundamental approach in phenolic chemistry. These reactions primarily involve the substitution of the hydroxyl group or the introduction of substituents onto the aromatic ring through nucleophilic mechanisms [1] [2].

Addition-Elimination Mechanism

The nucleophilic aromatic substitution of phenolic compounds proceeds through an addition-elimination mechanism, also known as the SNAr pathway [1] [2]. This mechanism is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. The presence of electron-withdrawing groups, such as the trans-4-propylcyclohexyl substituent, significantly enhances the reactivity of the phenolic ring toward nucleophilic attack [1].

Research has demonstrated that the mechanism involves the formation of a Meisenheimer complex as a key intermediate [2]. This negatively charged intermediate is stabilized by the delocalization of the negative charge across the aromatic system. The stabilization is particularly enhanced when electron-withdrawing groups are present in ortho and para positions relative to the site of nucleophilic attack [1].

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group in 4-(trans-4-propylcyclohexyl)phenol can undergo various nucleophilic substitution reactions. Traditional approaches include the Williamson ether synthesis, where the phenol is first converted to its phenoxide ion through treatment with strong bases such as sodium hydroxide or potassium hydroxide [3]. The resulting phenoxide ion then undergoes nucleophilic substitution with alkyl halides to form aryl ethers:

Ph-OH + NaOH → Ph-O⁻ + Na⁺ + H₂O
Ph-O⁻ + R-X → Ph-O-R + X⁻

However, direct nucleophilic substitution of the phenolic hydroxyl group is challenging due to the partial double bond character of the carbon-oxygen bond, which results from resonance stabilization between the hydroxyl group and the aromatic ring [4]. This resonance effect makes the carbon-oxygen bond stronger and less susceptible to nucleophilic attack.

Modern Catalytic Approaches

Recent advances in catalytic nucleophilic substitution have overcome many traditional limitations. Titanium dioxide-based catalysts have been shown to facilitate selective nucleophilic α-carbon alkylation of phenols with alcohols [5] [6]. This approach involves the formation of titanium-carbon bonds at oxygen vacancies on the catalyst surface, enabling unprecedented selectivity for linear alkylation products.

The mechanism involves three key steps: formation of the titanium alkylidene species, nucleophilic attack by the phenol at the ortho position, and subsequent proton transfer through surface bridging oxygen atoms [6]. This catalytic system demonstrates high selectivity (>80%) for ortho-substituted products while maintaining excellent conversion rates (>84%) across various substituted phenols [6].

Acid-Catalyzed Nucleophilic Substitution

Acid-mediated nucleophilic substitution of phenolic compounds represents another important synthetic route [7]. The mechanism differs significantly between polar and nonpolar solvents. In nonpolar solvents such as toluene, the reaction proceeds through a multistep mechanism where the acid mediates proton shuffling rather than forming simple cationic intermediates [7].

Kinetic studies have revealed that these reactions are first-order with respect to the phenol, nucleophile, and acid catalyst. The rate-determining step involves protonation of the hydroxyl group to generate water and a tight ion pair between the protonated aromatic species and the conjugate base of the acid [7].

Substitution MethodNucleophileConditionsSelectivity (%)Yield (%)
Williamson Ether SynthesisAlkoxide ionsStrong base, RT>9580-95
TiO₂-Catalyzed AlkylationAlcohols400°C, H₂ pretreatment>8084-94
Acid-Mediated SubstitutionThiolsp-TsOH, toluene>8575-90
Metal-Catalyzed CouplingOrganometallic reagentsPd/Rh catalysts>9085-95

Polymerization Techniques for Comb-Like Polymeric Architectures

The development of comb-like polymeric architectures incorporating 4-(trans-4-propylcyclohexyl)phenol represents a sophisticated approach to creating materials with tailored properties. These architectures are characterized by a polymer backbone with densely grafted side chains, providing unique combinations of flexibility and functionality [8] [9].

Grafting-From Approaches

The grafting-from methodology involves the growth of polymer side chains directly from reactive sites along a pre-formed backbone polymer [10]. This approach offers precise control over side-chain density and molecular weight distribution. For phenolic derivatives, the hydroxyl group serves as an ideal initiation site for various polymerization mechanisms.

Atom Transfer Radical Polymerization (ATRP) has proven particularly effective for this purpose [11] [12]. Phenolic esters derived from the reaction of 4-(trans-4-propylcyclohexyl)phenol with 2-bromoisobutyryl bromide serve as excellent initiators for ATRP [12]. These initiators enable the controlled polymerization of various methacrylate monomers while maintaining narrow polydispersity indices (Đ < 1.10) and predictable molecular weights [12].

The polymerization proceeds through the reversible activation-deactivation of the carbon-halogen bond by copper-based catalysts. The living nature of the polymerization allows for the synthesis of well-defined comb architectures with controlled side-chain lengths [11].

Grafting-To Methodologies

Grafting-to approaches involve the attachment of pre-formed polymer chains to reactive sites on a backbone polymer [10]. This method offers advantages in terms of characterization and quality control, as the side chains can be thoroughly analyzed before grafting.

For phenolic systems, the grafting-to approach often utilizes coupling reactions between functional groups on the side chains and the phenolic hydroxyl groups. Esterification reactions, Williamson ether synthesis, and click chemistry protocols have all been successfully employed [13].

The efficiency of grafting-to reactions is typically lower than grafting-from approaches due to steric hindrance effects. However, careful optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, can achieve grafting efficiencies of 70-90% [10].

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as a highly versatile technique for creating comb-like architectures [14] [15] [16]. The method offers excellent control over molecular weight, polydispersity, and end-group functionality while tolerating a wide range of functional monomers.

For phenolic monomers, dithioester and trithiocarbonate chain transfer agents (CTAs) provide optimal control [15]. The polymerization proceeds through a degenerative chain transfer mechanism, where the growing polymer chains undergo reversible addition-fragmentation reactions with the CTA [16].

Recent studies have demonstrated successful RAFT polymerization of lignin-derived phenolic monomers, including compounds structurally similar to 4-(trans-4-propylcyclohexyl)phenol [17] [14]. These polymerizations exhibit linear first-order kinetics, linear molecular weight versus conversion relationships, and narrow molecular weight distributions (Đ = 1.05-1.3) [14].

Enzymatic Polymerization Approaches

Enzymatic polymerization represents an environmentally benign approach to phenolic polymer synthesis [18] [19] [20]. Peroxidases, particularly horseradish peroxidase (HRP), catalyze the oxidative coupling of phenolic monomers under mild conditions.

The mechanism involves the formation of phenoxy radicals through enzyme-catalyzed oxidation, followed by radical coupling to form carbon-carbon and carbon-oxygen bonds [18]. This process can be controlled to favor specific coupling patterns, enabling the synthesis of comb-like architectures with well-defined side-chain distributions [20].

Template-directed enzymatic polymerization using cyclodextrin inclusion complexes has shown particular promise for controlling polymer architecture [20]. The templates facilitate the solubilization of hydrophobic phenolic monomers and direct the coupling reactions to produce desired structural features [20].

Polymerization TechniqueControl MechanismMolecular Weight ControlArchitecture PrecisionFunctional Group Tolerance
ATRPAtom transfer equilibriumExcellent (Đ < 1.2)HighGood
RAFTDegenerative transferExcellent (Đ < 1.3)HighExcellent
EnzymaticTemplate directionModerate (Đ < 1.8)ModerateLimited
Free RadicalChain transfer agentsPoor (Đ > 1.5)LowGood

Copolymer Synthesis with Variable Alkyl Chain Substitutions

The synthesis of copolymers incorporating 4-(trans-4-propylcyclohexyl)phenol with variable alkyl chain substitutions offers a powerful approach to fine-tuning material properties. These systems allow for the systematic modification of thermal, mechanical, and surface properties through controlled variation of side-chain composition [8] [9].

Alternating Copolymer Synthesis

Alternating copolymers consisting of phenolic units and alkyl-substituted monomers can be synthesized through various controlled polymerization techniques [8]. The alternating sequence provides a regular structure that often results in enhanced crystallinity and well-defined thermal transitions.

One successful approach involves the copolymerization of protected phenolic monomers with N-alkylmaleimide derivatives [8]. The protection of the phenolic hydroxyl group prevents unwanted side reactions during polymerization, while subsequent deprotection yields the desired phenolic copolymer [8].

The alternating nature of these copolymers can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and is typically achieved through careful selection of monomer reactivity ratios and polymerization conditions [8].

Block Copolymer Architectures

Block copolymers incorporating phenolic segments offer unique opportunities for self-assembly and phase separation [9]. These materials can be synthesized through sequential monomer addition using living polymerization techniques or through coupling reactions between pre-formed polymer blocks.

RAFT polymerization has proven particularly effective for synthesizing phenolic block copolymers [17]. The living nature of the polymerization allows for the sequential addition of different monomer types, resulting in well-defined block structures with narrow molecular weight distributions [17].

The phase behavior of these block copolymers is strongly influenced by the length and chemical nature of the alkyl substitutions. Longer alkyl chains generally increase the hydrophobic character of the phenolic blocks, leading to stronger phase separation and more pronounced self-assembly behavior [9].

Statistical Copolymers with Gradient Composition

Statistical copolymers with gradient alkyl chain distributions represent an advanced approach to property optimization [17]. These materials exhibit continuously varying composition along the polymer chain, providing unique combinations of properties that are not achievable with conventional block or random copolymers.

Gradient copolymers can be synthesized through controlled feeding strategies during polymerization or through post-polymerization modification reactions [17]. The gradient composition is typically characterized through detailed compositional analysis using techniques such as liquid chromatography and mass spectrometry.

Chain Transfer Polymerization for Alkyl Variation

Chain transfer polymerization provides an elegant method for introducing variable alkyl substitutions into phenolic copolymers [21] [22]. This approach utilizes chain transfer agents (CTAs) containing different alkyl groups, which become incorporated as chain ends during polymerization.

Living coordinative chain transfer polymerization (LCCTP) using organozinc compounds as chain transfer agents has shown particular promise [21]. This method enables the synthesis of polymers with tunable degrees of polymerization and very narrow molecular weight distributions (Đ ≤ 1.1) [21].

The choice of chain transfer agent directly influences the nature of the alkyl end groups. For example, the use of diphenylzinc results in phenyl-terminated polymers, while diethylzinc produces ethyl-terminated materials [21]. This versatility allows for systematic variation of polymer end-group chemistry and associated properties.

Controlled Radical Polymerization Strategies

Controlled radical polymerization techniques offer excellent opportunities for synthesizing copolymers with precisely controlled alkyl chain distributions [14] [16]. These methods provide living characteristics while maintaining the versatility and functional group tolerance of radical polymerization.

The choice of controlling agent significantly influences the polymerization behavior and final polymer properties. Dithioesters are particularly effective for styrenic and methacrylate monomers, while xanthates and dithiocarbamates show superior performance with more challenging monomers such as vinyl acetate [15] [16].

Recent advances in photo-initiated RAFT polymerization have further expanded the toolkit for copolymer synthesis [23]. These methods offer temporal and spatial control over polymerization, enabling the synthesis of complex architectures through sequential irradiation and monomer addition protocols [23].

Copolymer TypeSynthesis MethodComposition ControlProperty TunabilityApplications
AlternatingProtected monomer routeSequence-controlledCrystallinity, TgStructured materials
BlockSequential RAFTBlock length controlPhase separationSelf-assembly
GradientControlled feedingContinuous variationBroad property rangeCompatibilizers
StatisticalOne-pot synthesisReactivity ratiosAverage propertiesGeneral applications

Thermodynamic Stability and Phase Transition Behavior

The thermodynamic stability and phase transition behavior of 4-(trans-4-Propylcyclohexyl)phenol exhibits characteristics typical of liquid crystal intermediate compounds with well-defined thermal properties. The compound demonstrates remarkable thermal stability across a wide temperature range, making it suitable for various industrial applications.

The melting point of 4-(trans-4-Propylcyclohexyl)phenol occurs within a narrow temperature range of 136.0-142.0°C, with the most commonly reported literature value being 138°C [1] [2] [3] [4]. This relatively sharp melting point indicates high crystalline purity and uniform molecular packing in the solid state. The compound exhibits a white to light yellow crystalline powder appearance at room temperature, transitioning to a clear liquid upon melting [3] [4].

The predicted boiling point of 339.8±21.0°C demonstrates significant thermal stability under atmospheric pressure conditions [1] [2]. This high boiling point, combined with the melting point data, indicates a liquid range of approximately 200°C, providing substantial operational flexibility for processing and application purposes. The large temperature gap between melting and boiling points suggests strong intermolecular interactions, likely arising from hydrogen bonding capabilities of the phenolic hydroxyl group and van der Waals forces from the cyclohexyl-propyl side chain.

Phase transition studies utilizing differential scanning calorimetry reveal that similar 4-(trans-4-alkylcyclohexyl)phenol compounds exhibit glass transition temperatures ranging from 87.2°C to 113.5°C when incorporated into polymer matrices [5]. The specific glass transition temperature varies depending on the alkyl chain length and molecular environment, with propyl-substituted derivatives typically falling within the lower portion of this range.

Thermogravimetric analysis indicates that phenolic compounds with similar structures begin significant decomposition around 400°C, with complete pyrolysis occurring at temperatures exceeding 500°C [6]. The compound demonstrates excellent thermal stability with minimal mass loss below 300°C, making it suitable for high-temperature applications.

The flash point of 176.7±11.5°C indicates moderate flammability characteristics, requiring appropriate safety precautions during handling and storage [7]. The vapor pressure at 25°C is extremely low at 0.002 Pa, indicating minimal volatility at ambient conditions and excellent retention properties in formulations [1] [2].

Solubility Parameters in Organic Solvent Systems

The solubility behavior of 4-(trans-4-Propylcyclohexyl)phenol is governed by its amphiphilic molecular structure, combining a hydrophilic phenolic hydroxyl group with a hydrophobic cyclohexyl-propyl substituent. This dual character results in distinctive solubility patterns across different solvent systems.

Water solubility is extremely limited at 125 μg/L at 20°C, consistent with the compound's highly lipophilic nature as indicated by its LogP value of 5.0-5.56 [1] [2] [7]. This low aqueous solubility results from the substantial hydrophobic contribution of the trans-4-propylcyclohexyl group, which overwhelms the hydrophilic influence of the phenolic hydroxyl group.

The compound exhibits excellent solubility in methanol, demonstrating the importance of hydrogen bonding interactions between the phenolic hydroxyl group and protic solvents [1] [2]. This enhanced solubility in methanol compared to water can be attributed to the organic nature of methanol, which better accommodates the hydrophobic cyclohexyl-propyl portion while maintaining hydrogen bonding capacity with the phenolic group.

Based on structural analysis and comparison with similar compounds, 4-(trans-4-Propylcyclohexyl)phenol demonstrates good solubility in most organic solvents, including ethanol, toluene, dichloromethane, and chloroform [8]. The compound's solubility in non-polar and weakly polar organic solvents is enhanced by the substantial hydrophobic character imparted by the cyclohexyl-propyl substituent.

Hansen Solubility Parameters provide a quantitative framework for predicting solvent compatibility. Based on molecular structure analysis and comparison with similar phenolic compounds, the estimated Hansen parameters are: δd (dispersion) = 16.0-17.0 MPa^1/2, δp (polar) = 4.0-6.0 MPa^1/2, and δh (hydrogen bonding) = 12.0-15.0 MPa^1/2 [9]. These values indicate moderate dispersion forces, low polar interactions, and significant hydrogen bonding capability.

The dispersion parameter reflects the substantial van der Waals interactions arising from the cyclohexyl ring and propyl chain. The relatively low polar parameter is consistent with the non-polar nature of the alkyl cyclohexyl substituent, while the hydrogen bonding parameter reflects the phenolic hydroxyl group's capacity for hydrogen bond formation.

The solubility parameter analysis predicts good compatibility with solvents having similar Hansen parameter values, including alcohols, ethers, and moderately polar organic solvents. The compound's limited compatibility with highly polar solvents like water and formamide is consistent with experimental observations.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

The spectroscopic characterization of 4-(trans-4-Propylcyclohexyl)phenol provides definitive structural confirmation and enables identification of key functional groups and molecular features through nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis reveals characteristic signal patterns that confirm the molecular structure and stereochemistry. The phenolic hydroxyl proton appears as a broad singlet around δ 4.5-5.0 ppm, consistent with typical phenolic compounds and exhibiting variable chemical shift due to hydrogen bonding and exchange phenomena [10] [11].

The aromatic protons of the phenyl ring generate characteristic signals in the δ 6.6-7.2 ppm region, appearing as two sets of doublets with coupling constants typical of para-disubstituted benzene rings. These signals integrate for four protons total, confirming the symmetrical substitution pattern on the benzene ring [10] [11].

The cyclohexyl ring protons produce complex multiplets in the δ 1.0-2.5 ppm region, with the trans-4-propyl substitution creating characteristic patterns. The axial and equatorial protons of the cyclohexyl ring exhibit distinct chemical shifts due to conformational effects, with the trans configuration confirmed by coupling constant analysis [10] [11].

The propyl chain generates three distinct signal groups: a triplet around δ 0.9 ppm for the terminal methyl group, a complex multiplet around δ 1.3-1.5 ppm for the middle methylene group, and another multiplet around δ 2.4-2.5 ppm for the methylene group adjacent to the cyclohexyl ring [10] [11].

¹³C NMR spectroscopy provides complementary structural information with signals for the aromatic carbons appearing in the δ 110-160 ppm region, cyclohexyl carbons in the δ 25-45 ppm region, and propyl carbons in the δ 10-40 ppm region. The phenolic carbon attached to the hydroxyl group appears characteristically downfield around δ 155 ppm [10] [11].

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The phenolic O-H stretching vibration appears as a broad, intense band in the 3200-3600 cm⁻¹ region, typically centered around 3400 cm⁻¹. This broadening results from hydrogen bonding interactions between phenolic hydroxyl groups in the solid state [12] [13].

The aromatic C-H stretching vibrations appear as weak to moderate bands in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the cyclohexyl and propyl groups produces stronger absorptions in the 2800-3000 cm⁻¹ region. The asymmetric and symmetric methylene stretching vibrations are particularly prominent around 2925 cm⁻¹ and 2850 cm⁻¹, respectively [12] [13].

Aromatic C=C stretching vibrations generate characteristic bands in the 1450-1600 cm⁻¹ region, with the para-disubstituted benzene ring producing a distinctive pattern. The phenolic C-O stretching vibration appears as a strong band around 1230-1260 cm⁻¹, confirming the presence of the phenolic hydroxyl group [12] [13].

The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from C-H bending, C-C stretching, and aromatic ring deformation vibrations. Out-of-plane aromatic C-H bending vibrations for para-disubstituted benzene appear around 800-850 cm⁻¹ [12] [13].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy reveals electronic transitions characteristic of phenolic compounds. The primary absorption band occurs in the 270-280 nm region, corresponding to π→π* transitions of the aromatic ring system. This band typically exhibits fine structure due to vibronic coupling and shows moderate intensity with molar absorptivity values in the range of 1000-3000 L·mol⁻¹·cm⁻¹ [14] [15].

A weaker absorption band around 230 nm corresponds to higher energy π→π* transitions, while a very weak absorption around 290-300 nm region may be attributed to n→π* transitions involving the phenolic oxygen lone pair electrons [14] [15].

The UV-Vis spectrum exhibits characteristic solvatochromic effects, with absorption maxima shifting depending on solvent polarity and hydrogen bonding capability. In polar protic solvents, the absorption bands typically shift to longer wavelengths due to hydrogen bonding interactions with the phenolic hydroxyl group [14] [15].

The compound's UV-Vis properties make it suitable for photochemical applications and enable spectrophotometric analysis for quantitative determination in various matrices. The absence of extended conjugation limits absorption to the ultraviolet region, making the compound colorless in visible light [14] [15].

Comprehensive Spectroscopic Data Summary

The combined spectroscopic data provide unambiguous structural confirmation of 4-(trans-4-Propylcyclohexyl)phenol, with each technique contributing complementary information. NMR spectroscopy confirms the molecular connectivity and stereochemistry, IR spectroscopy identifies functional groups and intermolecular interactions, and UV-Vis spectroscopy characterizes electronic transitions and chromophore behavior.

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Dates

Last modified: 08-16-2023

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